molecular formula C9H9BrClF B13483163 1-(3-Bromopropyl)-2-chloro-3-fluorobenzene

1-(3-Bromopropyl)-2-chloro-3-fluorobenzene

Cat. No.: B13483163
M. Wt: 251.52 g/mol
InChI Key: BLRFUJHUMYTOSM-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-3-fluorobenzene is an organic compound with the molecular formula C9H8BrClF It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-3-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-(3-chloropropyl)-2-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-chloro-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of 1-(3-aminopropyl)-2-chloro-3-fluorobenzene.

    Elimination: Formation of 2-chloro-3-fluorostyrene.

    Oxidation: Formation of 1-(3-bromopropyl)-2-chloro-3-fluorobenzoic acid.

    Reduction: Formation of this compound alcohol.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and the inhibition of enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a chlorine atom.

    1-Bromo-3-chloropropane: Lacks the aromatic ring and fluorine atom, making it less complex.

    1-Bromo-3-phenylpropane: Contains a phenyl group instead of a fluorine atom.

Uniqueness: 1-(3-Bromopropyl)-2-chloro-3-fluorobenzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9BrClF

Molecular Weight

251.52 g/mol

IUPAC Name

1-(3-bromopropyl)-2-chloro-3-fluorobenzene

InChI

InChI=1S/C9H9BrClF/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2

InChI Key

BLRFUJHUMYTOSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CCCBr

Origin of Product

United States

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